(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine
Overview
Description
(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine is a compound that has been widely studied in scientific research for its potential applications in various fields including medicine, biochemistry, and biotechnology. This compound is a derivative of alpha-methylcysteine, which is an amino acid that is found naturally in various organisms.
Scientific Research Applications
(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine has been studied for its potential applications in various scientific fields. In biochemistry, this compound has been used as a building block for the synthesis of peptides and proteins. In biotechnology, it has been used as a tool for protein engineering and drug discovery. In medicine, it has been studied for its potential as an anticancer agent and as a treatment for various diseases.
Mechanism of Action
The mechanism of action of (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various proteases, which are enzymes that are involved in the breakdown of proteins. It has also been shown to inhibit the activity of various kinases, which are enzymes that are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be easily incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. However, this compound has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for the study of (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the study of the compound's potential as an anticancer agent and as a treatment for other diseases. Additionally, the compound's potential as a tool for protein engineering and drug discovery should be further explored.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanyl-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO5S/c1-38(36(41)42,40-37(43)45-25-35-33-19-11-9-17-31(33)32-18-10-12-20-34(32)35)26-46-39(27-13-5-3-6-14-27,28-15-7-4-8-16-28)29-21-23-30(44-2)24-22-29/h3-24,35H,25-26H2,1-2H3,(H,40,43)(H,41,42)/t38-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIUQZHUKYUVEE-LHEWISCISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119970 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901119970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198791-74-0 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198791-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901119970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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